

A Comparative Pharmacokinetic Analysis: S-Amlodipine Versus Racemic Amlodipine

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Compound of Interest

Compound Name: (R)-Amlodipine-d4

Cat. No.: B15145065

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Amlodipine, a widely prescribed calcium channel blocker for hypertension and angina, exists as a racemic mixture of S-amlodipine and R-amlodipine. The therapeutic activity is primarily attributed to the S-enantiomer, which has led to the development of S-amlodipine formulations. This guide provides a comparative overview of the pharmacokinetics of S-amlodipine and racemic amlodipine, supported by experimental data from clinical studies.

Amlodipine's calcium channel blocking effect is predominantly confined to S-amlodipine, with the R-enantiomer exhibiting 1000-fold less activity.^[1] The development of S-amlodipine aims to provide the therapeutic benefits while potentially reducing the adverse effects associated with the racemic mixture. Pharmacokinetic studies have been crucial in comparing the absorption, distribution, metabolism, and excretion of S-amlodipine and the racemic form.

Quantitative Pharmacokinetic Data

Clinical studies have demonstrated that the pharmacokinetic profiles of S-amlodipine administered as a single enantiomer and the S-amlodipine component from the racemic mixture are largely comparable. Bioequivalence studies have been conducted to ensure that new formulations of S-amlodipine meet the same standards of safety and efficacy as the established racemic amlodipine.

The following table summarizes the key pharmacokinetic parameters from a study comparing a single 5 mg dose of S-amlodipine to a 10 mg dose of racemic amlodipine in healthy volunteers.

Parameter	S-Amlodipine (5 mg)	Racemic Amlodipine (10 mg) (as S-amlodipine)
C _{max} (ng/mL)	3.881 ± 0.982	4.042 ± 1.147
T _{max} (hr)	6.0 (median)	6.0 (median)
AUC(0-last) (ng·h/mL)	129.7 ± 62.8	129.0 ± 59.6
Half-life (t _{1/2}) (hr)	~35-50	~30-50

Data is compiled from multiple sources for illustrative purposes. Specific values can vary between studies.

These data indicate that a 5 mg dose of S-amlodipine provides a comparable exposure of the active enantiomer to a 10 mg dose of racemic amlodipine.[2] Studies have found no significant differences in the pharmacokinetic parameters between S-amlodipine 5 mg and racemic amlodipine 10 mg.[2]

Experimental Protocols

The pharmacokinetic data presented are typically derived from randomized, crossover clinical trials involving healthy volunteers. A standard experimental design is outlined below:

Study Design: A randomized, open-label, two-period, crossover study is a common approach.[3]

Participants: Healthy adult male and female volunteers are recruited for these studies.

Drug Administration:

- Participants are randomly assigned to receive either a single oral dose of S-amlodipine (e.g., 5 mg) or racemic amlodipine (e.g., 10 mg).
- After a washout period of sufficient duration (typically 2-3 weeks) to ensure complete elimination of the drug from the body, participants receive the alternate treatment.[3]

Blood Sampling:

- Blood samples are collected at predetermined time points before and after drug administration.
- A typical sampling schedule includes pre-dose and multiple post-dose collections, extending up to 144 to 216 hours to adequately characterize the drug's elimination phase.

Bioanalytical Method:

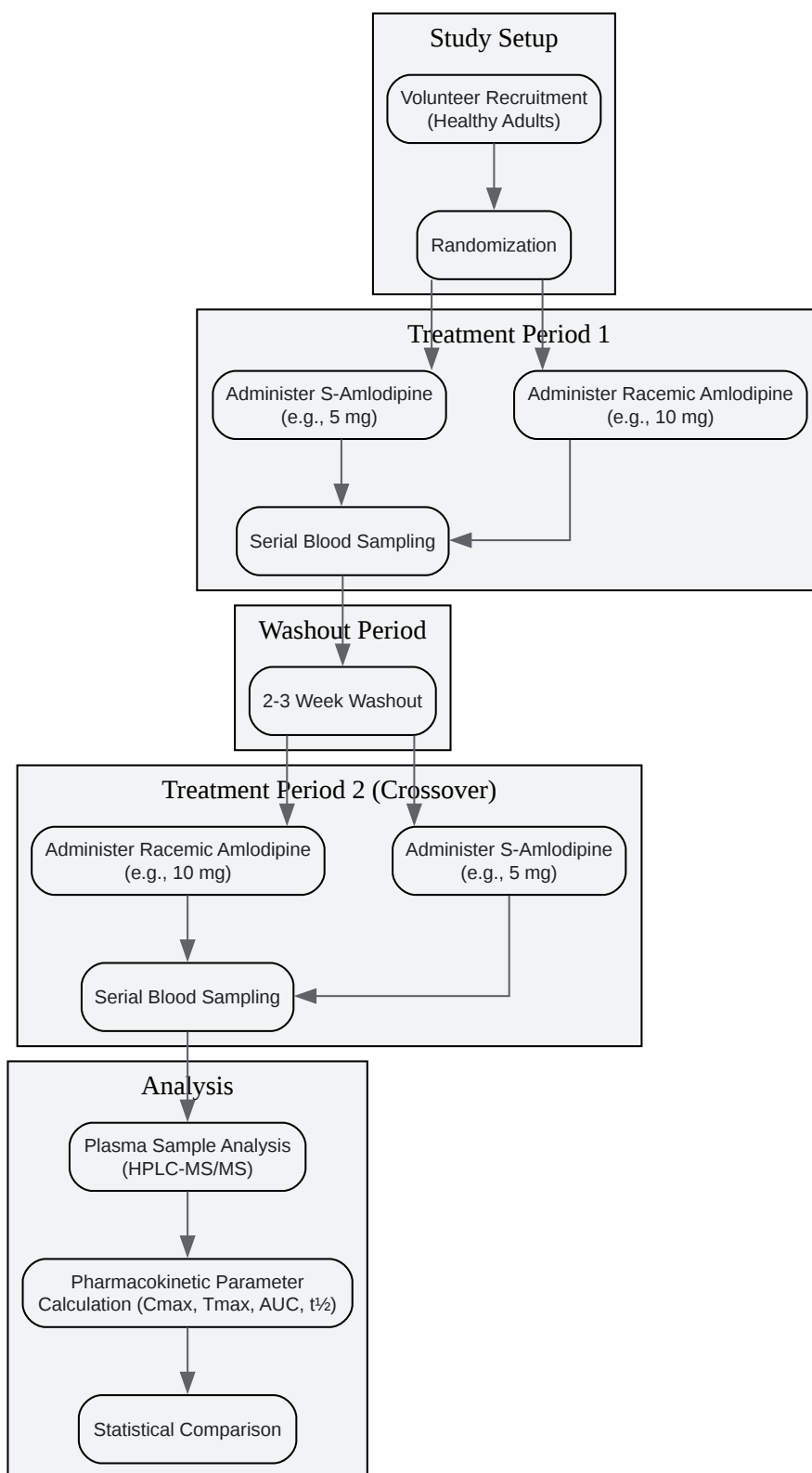
- Plasma concentrations of S-amlodipine and, if applicable, R-amlodipine are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method. This technique offers high sensitivity and specificity for quantifying drug concentrations in biological matrices.

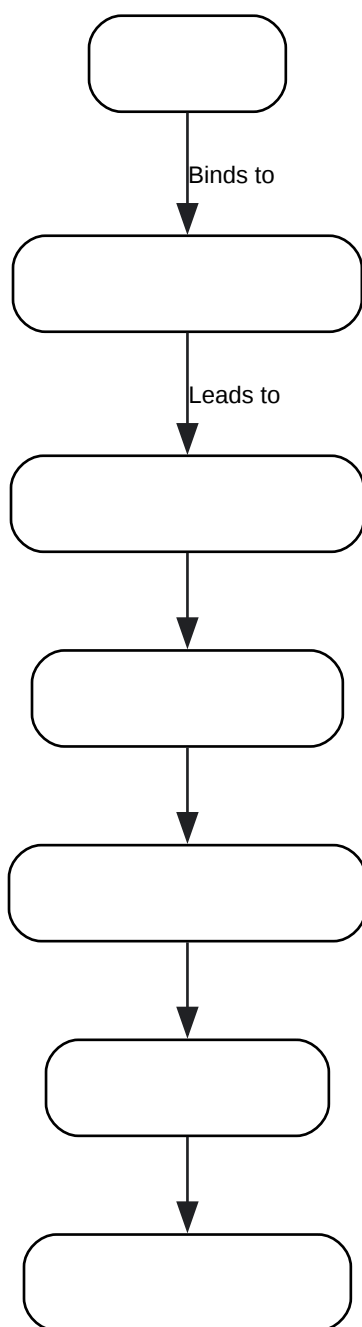
Pharmacokinetic Analysis:

- Non-compartmental analysis is used to determine the key pharmacokinetic parameters from the plasma concentration-time data. These parameters include the maximum plasma concentration (C_{max}), time to reach maximum concentration (T_{max}), area under the plasma concentration-time curve (AUC), and elimination half-life (t_{1/2}).

Experimental Workflow Diagram

The following diagram illustrates the typical workflow of a comparative pharmacokinetic study.





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References

- 1. Comparative pharmacokinetics of a single oral dose of two formulations of amlodipine. A randomized, single-blind, two-period, two-sequence, crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. S-Amlodipine: An Isomer with Difference—Time to Shift from Racemic Amlodipine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacodynamic (hemodynamic) and pharmacokinetic comparisons of S-amlodipine gentisate and racemate amlodipine besylate in healthy Korean male volunteers: two double-blind, randomized, two-period, two-treatment, two-sequence, double-dummy, single-dose crossover studies - PubMed [pubmed.ncbi.nlm.nih.gov]
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